![molecular formula C13H9BrFNO4 B2440985 [2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 386277-85-6](/img/structure/B2440985.png)
[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of fluoroaniline as a precursor . For instance, 4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . In another example, bifuran motifs can be accessed with nickel-bipyridine electro-catalyzed homocouplings of bromine-substituted methyl furancarboxylates .Scientific Research Applications
- Metalated furans and benzofurans play a crucial role in organic synthesis. Researchers have explored the metalation of this compound, particularly at the C2 or C5 position, using alkyl lithiums or lithium amide bases. These metalated species can then participate in metal-catalyzed cross-coupling reactions, leading to diverse functionalized derivatives .
- Due to its electron-rich character, furans serve as versatile precursors. Transformations of the furan nucleus, such as oxidation and cycloaddition reactions, allow access to various functional moieties and heterocycles .
- Example: The cytotoxic diterpenoid salvileucalin B contains a furan ring, and its total synthesis has been achieved .
Metalation and Cross-Coupling Reactions
Functional Moieties and Heterocycles
Bioactive Natural Products and Pharmaceuticals
Phosphoinositide-3-Kinase (PI3K) Inhibitors
properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-3-1-8(15)2-4-9/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGILSQUFHJPXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
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